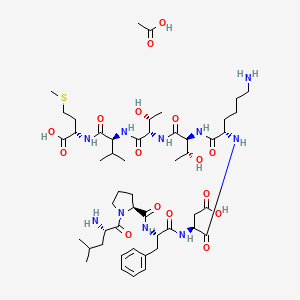

HAEGTFT acetate(926018-95-3 free base)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

HAEGTFT acetate (926018-95-3 free base) is a synthetic peptide that represents the first N-terminal 1-7 residues of the glucagon-like peptide-1 (GLP-1). It is primarily used in scientific research to study the functions and mechanisms of GLP-1, which plays a significant role in glucose metabolism and insulin secretion .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HAEGTFT-Acetat erfolgt mittels Festphasenpeptidsynthese (SPPS), einem gängigen Verfahren zur Herstellung von Peptiden. Der Prozess umfasst in der Regel die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Kettenverlängerung: Sequentielle Zugabe von geschützten Aminosäuren zu der wachsenden Peptidkette.

Spaltung und Entschützung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von HAEGTFT-Acetat folgt ähnlichen Prinzipien, allerdings in größerem Maßstab. Automatische Peptidsynthesizer werden häufig verwendet, um die Effizienz und Konsistenz zu erhöhen. Das Endprodukt wird mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine hohe Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

HAEGTFT-Acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Seitenketten des Peptids verändern, insbesondere diejenigen, die Schwefel oder aromatische Gruppen enthalten.

Reduktion: Diese Reaktion kann Disulfidbrücken innerhalb des Peptids reduzieren.

Substitution: Diese Reaktion kann die Ersetzung spezifischer Aminosäurereste durch andere umfassen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel unter milden Bedingungen.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Spezifische Aminosäurederivate und Kupplungsreagenzien wie HBTU oder HATU in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während die Reduktion freie Thiole ergibt .

Wissenschaftliche Forschungsanwendungen

HAEGTFT-Acetat wird aufgrund seiner Rolle als GLP-1-Analog in der wissenschaftlichen Forschung häufig verwendet. Seine Anwendungen umfassen:

Chemie: Studium von Peptidsynthese- und Modifizierungsverfahren.

Biologie: Untersuchung der Rolle von GLP-1 im Glukosestoffwechsel und der Insulinsekretion.

Medizin: Entwicklung potenzieller Behandlungen für Diabetes und andere Stoffwechselstörungen.

Industrie: Produktion von GLP-1-Analoga für Forschungs- und therapeutische Zwecke

Wirkmechanismus

HAEGTFT-Acetat übt seine Wirkung aus, indem es die Wirkung von GLP-1 nachahmt. Es bindet an den GLP-1-Rezeptor, einen G-Protein-gekoppelten Rezeptor, und aktiviert intrazelluläre Signalwege. Diese Aktivierung führt zu einer erhöhten Insulinsekretion, einer verringerten Glucagonfreisetzung und einer verbesserten Glukosehomöostase. Die primären molekularen Ziele umfassen den GLP-1-Rezeptor und nachgeschaltete Signalmoleküle wie cyclisches AMP (cAMP) und Proteinkinase A (PKA) .

Analyse Chemischer Reaktionen

Types of Reactions

HAEGTFT acetate can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s side chains, particularly those containing sulfur or aromatic groups.

Reduction: This reaction can reduce disulfide bonds within the peptide.

Substitution: This reaction can involve the replacement of specific amino acid residues with others.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific amino acid derivatives and coupling reagents like HBTU or HATU in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols .

Wissenschaftliche Forschungsanwendungen

HAEGTFT acetate is widely used in scientific research due to its role as a GLP-1 analog. Its applications include:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating the role of GLP-1 in glucose metabolism and insulin secretion.

Medicine: Developing potential treatments for diabetes and other metabolic disorders.

Industry: Producing GLP-1 analogs for research and therapeutic purposes

Wirkmechanismus

HAEGTFT acetate exerts its effects by mimicking the action of GLP-1. It binds to the GLP-1 receptor, a G-protein-coupled receptor, and activates intracellular signaling pathways. This activation leads to increased insulin secretion, decreased glucagon release, and improved glucose homeostasis. The primary molecular targets include the GLP-1 receptor and downstream signaling molecules such as cyclic AMP (cAMP) and protein kinase A (PKA) .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Exenatid: Ein weiteres GLP-1-Analog, das zur Behandlung von Diabetes eingesetzt wird.

Liraglutid: Ein langwirksames GLP-1-Analog mit ähnlichen therapeutischen Anwendungen.

Einzigartigkeit

HAEGTFT-Acetat ist aufgrund seiner spezifischen Sequenz und Struktur einzigartig, die die ersten 7 N-terminalen Reste von GLP-1 darstellt. Dies macht es besonders nützlich für die Untersuchung der ersten Wechselwirkungen und Bindungsmechanismen von GLP-1 mit seinem Rezeptor .

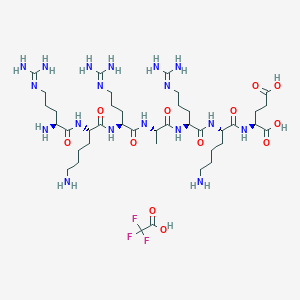

Eigenschaften

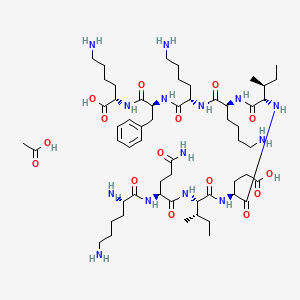

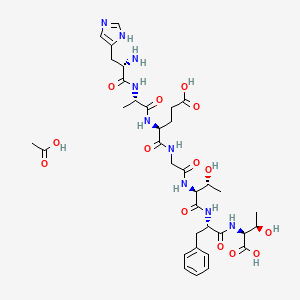

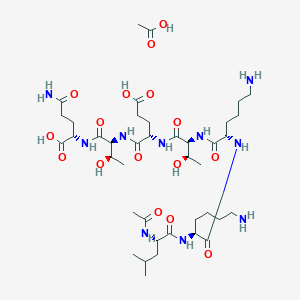

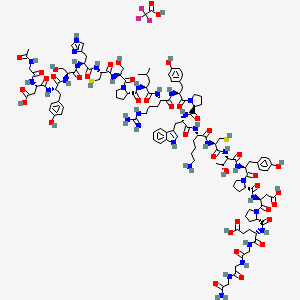

Molekularformel |

C35H51N9O14 |

|---|---|

Molekulargewicht |

821.8 g/mol |

IUPAC-Name |

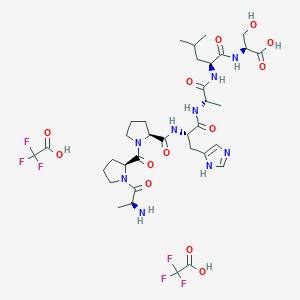

acetic acid;(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C33H47N9O12.C2H4O2/c1-16(38-29(49)21(34)12-20-13-35-15-37-20)28(48)39-22(9-10-25(46)47)30(50)36-14-24(45)41-26(17(2)43)32(52)40-23(11-19-7-5-4-6-8-19)31(51)42-27(18(3)44)33(53)54;1-2(3)4/h4-8,13,15-18,21-23,26-27,43-44H,9-12,14,34H2,1-3H3,(H,35,37)(H,36,50)(H,38,49)(H,39,48)(H,40,52)(H,41,45)(H,42,51)(H,46,47)(H,53,54);1H3,(H,3,4)/t16-,17+,18+,21-,22-,23-,26-,27-;/m0./s1 |

InChI-Schlüssel |

IOGUQTQPKUEFLH-FXWHAICVSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CN=CN2)N)O.CC(=O)O |

Kanonische SMILES |

CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CN=CN2)N)O.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

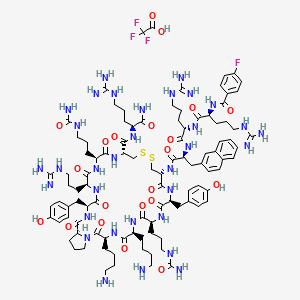

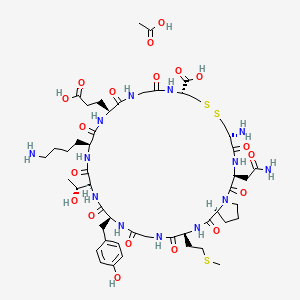

![acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B10825502.png)

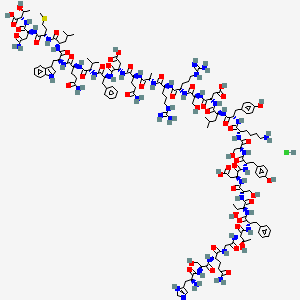

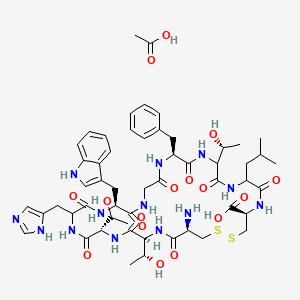

![acetic acid;(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10825566.png)